molecular formula C15H11ClN2O2 B2982598 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one CAS No. 338412-58-1

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2982598
CAS No.: 338412-58-1
M. Wt: 286.72
InChI Key: VEKZHNFRFTWUJE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the amidation of anthranilic acid derivatives followed by cyclization to form the quinazolinone core. The reaction conditions often involve the use of acetic anhydride and a suitable base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-hydroxy-2-phenylquinazolin-4-one
  • 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
  • 6-Chloro-3-hydroxy-2-(2-chlorophenyl)quinazolin-4-one

Uniqueness

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKZHNFRFTWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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